N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide
Description
N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cyclohexylamino group, a sulfonyl group, and a nitro group attached to a benzene ring
Properties
Molecular Formula |
C18H21N3O6S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O6S2/c22-21(23)16-7-4-8-18(13-16)29(26,27)20-15-9-11-17(12-10-15)28(24,25)19-14-5-2-1-3-6-14/h4,7-14,19-20H,1-3,5-6H2 |
InChI Key |
JLGKCUDUHLCPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Sulfonation: The sulfonyl group is introduced via sulfonation using chlorosulfonic acid.
Amination: The cyclohexylamino group is added through an amination reaction using cyclohexylamine.
Each of these steps requires specific reaction conditions, such as controlled temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate, chromium trioxide
Solvents: Acetone, ethanol, water
Major Products
The major products formed from these reactions include amino derivatives, sulfonic acids, and various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Research has indicated its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation and bacterial growth
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH and cell proliferation. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell growth and increased apoptosis .
Comparison with Similar Compounds
N-{4-[(CYCLOHEXYLAMINO)SULFONYL]PHENYL}-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
N-cyclohexyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide: Shares similar structural features but differs in the position of the nitro group.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: Contains an indoline moiety, which imparts different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
